3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11462154
InChI: InChI=1S/C25H20O7/c1-28-18-8-4-15(5-9-18)24(26)31-19-10-6-17-12-20(25(27)32-22(17)14-19)16-7-11-21(29-2)23(13-16)30-3/h4-14H,1-3H3
SMILES: COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C25H20O7
Molecular Weight: 432.4 g/mol

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

CAS No.:

Cat. No.: VC11462154

Molecular Formula: C25H20O7

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate -

Specification

Molecular Formula C25H20O7
Molecular Weight 432.4 g/mol
IUPAC Name [3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 4-methoxybenzoate
Standard InChI InChI=1S/C25H20O7/c1-28-18-8-4-15(5-9-18)24(26)31-19-10-6-17-12-20(25(27)32-22(17)14-19)16-7-11-21(29-2)23(13-16)30-3/h4-14H,1-3H3
Standard InChI Key REIOZTUOYCRKSM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC
Canonical SMILES COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a coumarin backbone (2H-chromen-2-one) with three distinct substituents:

  • A 3,4-dimethoxyphenyl group at the 3-position, introducing steric bulk and electron-donating methoxy groups.

  • A 4-methoxybenzoyloxy group at the 7-position, contributing aromaticity and hydrophobicity.

  • A ketone group at the 2-position, characteristic of coumarin derivatives.

The molecular formula is C₂₅H₂₀O₇, with a calculated molecular weight of 444.4 g/mol. The IUPAC name, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, reflects its substitution pattern .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₅H₂₀O₇
Molecular Weight444.4 g/mol
IUPAC Name3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
Canonical SMILESCOC1=C(C=C(C=C1)OC(=O)OC2=CC3=C(C(=O)OC=C3)C(=C2)C4=CC(=C(C=C4)OC)OC)OC
Topological Polar Surface Area98.5 Ų

Synthesis and Reaction Pathways

General Synthesis Strategy

The compound can be synthesized via a two-step esterification process:

  • Formation of the coumarin core: 7-Hydroxy-3-(3,4-dimethoxyphenyl)coumarin is prepared through Pechmann condensation using resorcinol derivatives and β-keto esters .

  • Esterification at the 7-position: The hydroxyl group at the 7-position reacts with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane (DCM) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Resorcinol derivative, β-keto ester, H₂SO₄, 80°C65–70%
24-Methoxybenzoyl chloride, Et₃N, DCM, rt85–90%

Mechanistic Insights

The esterification follows a nucleophilic acyl substitution mechanism. The base deprotonates the 7-hydroxyl group, enabling attack on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. Steric hindrance from the 3,4-dimethoxyphenyl group may necessitate prolonged reaction times .

ActivityPredicted TargetMechanism
AnticoagulantVitamin K epoxide reductaseCompetitive inhibition
AnticancerTopoisomerase IIαDNA strand break induction
AntioxidantReactive oxygen species (ROS)Free radical scavenging

Material Science Applications

Fluorescent Probes

Coumarins are widely used as fluorophores due to their high quantum yields. The 4-methoxybenzoyloxy group could redshift emission wavelengths, making the compound suitable for bioimaging.

Organic Semiconductors

Methoxy groups enhance π-π stacking in organic semiconductors. Thin films of analogous coumarin derivatives exhibit hole mobility values of 0.12 cm²/V·s, comparable to rubrene.

Research Outlook

Priority Areas

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

  • In Vitro Testing: Prioritize anticoagulant and cytotoxic assays using human plasma and cancer cell lines.

  • Computational Modeling: Perform molecular docking studies to predict binding affinities for VKOR and topoisomerases.

Challenges

  • Solubility: The compound’s hydrophobicity may limit aqueous bioavailability.

  • Metabolic Stability: Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes.

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